molecular formula C8H17ClN2 B8106954 (R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride

(R)-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride

Cat. No.: B8106954
M. Wt: 176.69 g/mol
InChI Key: QTGTUMDNEOMKKL-DDWIOCJRSA-N
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Description

®-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride is a heterocyclic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused to a pyrazine ring. It is commonly used in various scientific research fields due to its versatile chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound often employs greener and more efficient synthetic routes. For instance, a one-pot synthesis method has been developed that is environmentally benign and superior to traditional methods . This method involves the use of mild reaction conditions and avoids the use of hazardous reagents, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted compounds with various functional groups. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

®-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, binding to both the catalytic active site and peripheral anionic site of the enzyme . This interaction leads to the inhibition of acetylcholinesterase activity, which is beneficial in the treatment of Alzheimer’s disease. Additionally, it may interact with GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Octahydro-2H-pyrido[1,2-a]pyrazine hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.ClH/c1-2-5-10-6-4-9-7-8(10)3-1;/h8-9H,1-7H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGTUMDNEOMKKL-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCNCC2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCNC[C@H]2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634922-12-6
Record name 2H-Pyrido[1,2-a]pyrazine, octahydro-, hydrochloride (1:2), (9aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634922-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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